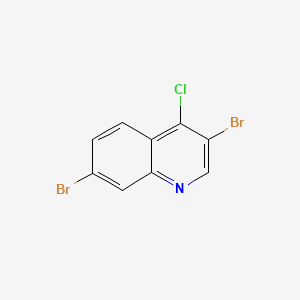

![molecular formula C6H4BrN3O B598859 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1198569-35-5](/img/structure/B598859.png)

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

Overview

Description

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is this compound .

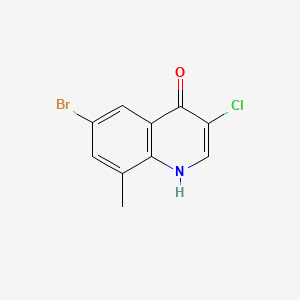

Synthesis Analysis

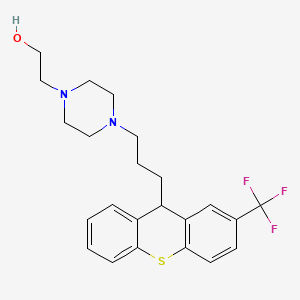

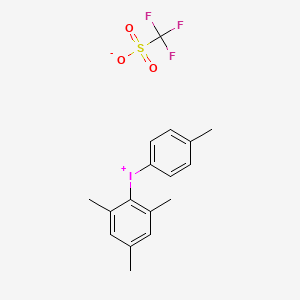

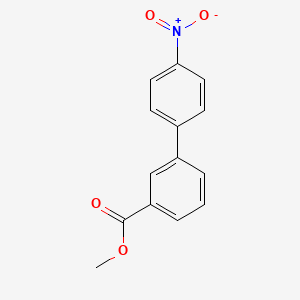

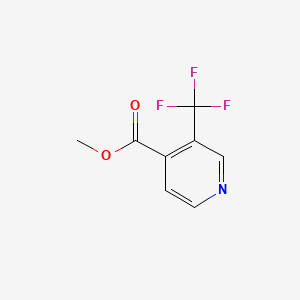

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

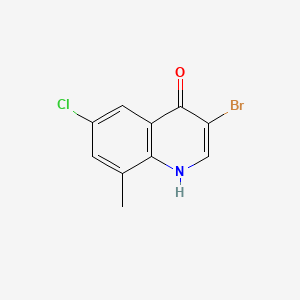

The molecular structure of this compound is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .Chemical Reactions Analysis

The chemical reactions involving this compound include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .Scientific Research Applications

Chemical Synthesis and Regioselectivity

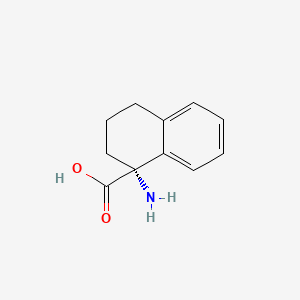

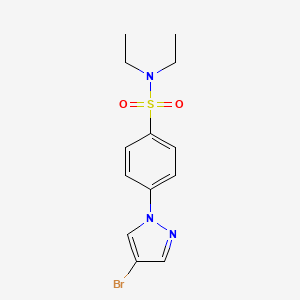

A study by Mohamed and Mahmoud (2019) emphasizes the regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, a class to which 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one belongs. Their research aims to clarify the regio-orientation controversies in literature by examining the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, highlighting the nucleophilicity of the exocyclic NH2 group versus the endocyclic NH. This study sheds light on the synthetic pathways and the structural nuances important for researchers working with pyrazolo[1,5-a]pyrimidine derivatives, including this compound (Mohamed & Mahmoud, 2019).

Medicinal Chemistry Applications

The compound's structural category, pyrazolo[1,5-a]pyrimidine, has been extensively investigated for its medicinal properties. Cherukupalli et al. (2017) provide a comprehensive review on the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidines, noting their anticancer, CNS, anti-infectious, anti-inflammatory, and diagnostic applications. This underscores the potential of this compound in drug development, given its belonging to a versatile and biologically active chemical scaffold (Cherukupalli et al., 2017).

Pharmacological Implications

Another dimension of research focuses on the pharmacological and therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, El Sayed et al. (2014) explored the anticancer properties of 3-bromopyruvate, a compound related to the pyruvate family, illustrating the broad scope of research around brominated compounds in cancer therapy. Although this study does not directly involve this compound, it highlights the interest in brominated molecules for their pharmacological actions, suggesting areas where this compound could be investigated (El Sayed et al., 2014).

Safety and Hazards

Future Directions

The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .

Mechanism of Action

Target of Action

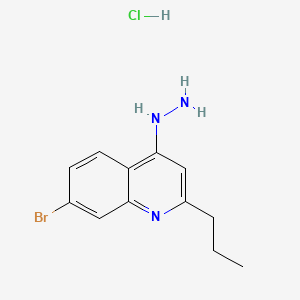

It is known to be a key intermediate for preparing 3,6-di-amino-substituted anticancer heterocycles , suggesting potential targets within cancer-related pathways.

Mode of Action

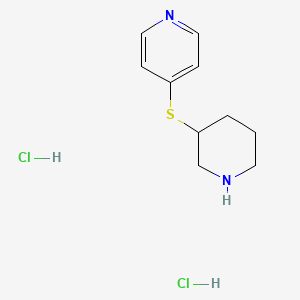

The mode of action of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with a wide range of 1° or 2° alkylamines . This interaction occurs under specific conditions, including the presence of copper(I) iodide (CuI), L-proline, and triethylamine (Et3N) in dimethyl sulfoxide (DMSO) under microwave heating conditions . The result is the formation of C-3 aminated products .

Biochemical Pathways

Given its role as an intermediate in the synthesis of 3,6-di-amino-substituted anticancer heterocycles , it can be inferred that it may influence pathways related to cell proliferation and apoptosis, which are commonly targeted in cancer therapies.

Result of Action

Given its role as an intermediate in the synthesis of anticancer heterocycles , it can be inferred that it may have effects on cell proliferation and apoptosis.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, its interaction with alkylamines requires specific conditions, including the presence of CuI, L-proline, and Et3N in DMSO under microwave heating conditions . Additionally, the reaction time can influence the yield of the resulting products .

Biochemical Analysis

Biochemical Properties

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation . Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the normal progression of the cell cycle . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of the enzyme. Additionally, the compound can inhibit other kinases and signaling proteins by similar mechanisms, leading to broad-spectrum effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Dose-response studies are crucial for determining the optimal dosage that maximizes therapeutic benefits while minimizing toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, potentially influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within cells are influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Properties

IUPAC Name |

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAOMHWFUFZVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670667 | |

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198569-35-5 | |

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane,4-ethenyl-1-methyl-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B598785.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598786.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B598787.png)